molecular formula C18H13Cl2N7 B214874 N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine

Número de catálogo B214874
Peso molecular: 398.2 g/mol
Clave InChI: LGZDIGBBDWQUOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is involved in neuroinflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.

Mecanismo De Acción

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine binds selectively to the TSPO, which is expressed in high levels in activated microglia and astrocytes in the brain. TSPO is involved in the regulation of neuroinflammation and oxidative stress, and its expression is upregulated in response to various neurological disorders.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine has been shown to reduce neuroinflammation and oxidative stress in animal models of various neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in lab experiments is its high selectivity for the TSPO, which allows for accurate measurement of neuroinflammation. However, one limitation is its relatively short half-life, which requires frequent administration in animal studies.

Direcciones Futuras

1. Further studies are needed to determine the optimal dosage and administration schedule of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine for the treatment of various neurological disorders.
2. Future studies should investigate the potential use of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in combination with other drugs for the treatment of neurological disorders.
3. The development of new TSPO ligands with longer half-lives and higher selectivity could improve the accuracy of neuroinflammation measurement in animal studies.
4. Future studies should investigate the potential use of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in imaging neuroinflammation in humans using PET imaging.
5. The potential use of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in the diagnosis and treatment of other inflammatory disorders, such as rheumatoid arthritis, should be investigated.

Métodos De Síntesis

The synthesis of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine involves several steps, including the reaction of 3,4-dichlorobenzylamine with 2-amino-5-phenyl-1,3,4-thiadiazole, followed by the reaction of the resulting intermediate with 2-chloro-5-(4-methoxyphenyl)pyrimidine. The final step involves the methylation of the amine group using methyl iodide.

Aplicaciones Científicas De Investigación

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in imaging neuroinflammation using positron emission tomography (PET) imaging.

Propiedades

Nombre del producto

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine

Fórmula molecular

C18H13Cl2N7

Peso molecular

398.2 g/mol

Nombre IUPAC

4-(3,4-dichlorophenyl)-N-methyl-5-(1-phenyltetrazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C18H13Cl2N7/c1-21-18-22-10-13(16(23-18)11-7-8-14(19)15(20)9-11)17-24-25-26-27(17)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22,23)

Clave InChI

LGZDIGBBDWQUOE-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC=CC=C4

SMILES canónico

CNC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.